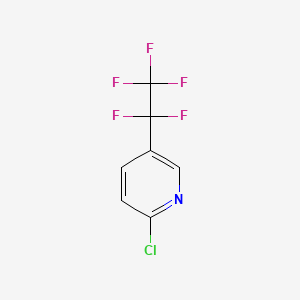

2-Chloro-5-(perfluoroethyl)pyridine

Overview

Description

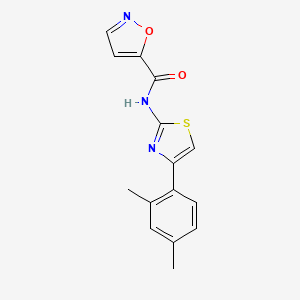

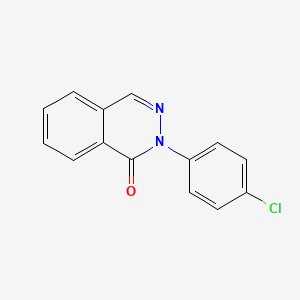

2-Chloro-5-(perfluoroethyl)pyridine is a type of functional fluoroalkyl compound that has a pyridine ring structure. It is a solid substance at 20°C .

Synthesis Analysis

The synthesis of 2-Chloro-5-(perfluoroethyl)pyridine can be achieved through various methods. For instance, one method involves the reaction of 2-chloro-5-iodopyridine and sodium pentafluoropropionate in the presence of CuI in NMP .Molecular Structure Analysis

The molecule contains a total of 17 bonds, including 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis

2-Chloro-5-(perfluoroethyl)pyridine has a molecular weight of 231.55. It is a solid substance at 20°C .Scientific Research Applications

Synthesis and Application in Pharmaceuticals and Agrochemicals

2-Chloro-5-(perfluoroethyl)pyridine is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its applications are particularly significant in the development of herbicides. The synthesis process and the growing trend in its usage have been a subject of research, highlighting its importance in chemical industries (Li Zheng-xiong, 2004).

Development of Functionalized Derivatives

The compound has been involved in the synthesis of functionalized derivatives like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, which is of interest in medicinal chemistry. This derivative represents a more stable alternative to the benzodioxole fragment, offering potential for diverse applications (M. P. Catalani, A. Paio, L. Perugini, 2010).

Role in Herbicide Synthesis

One of the key roles of 2-Chloro-5-(perfluoroethyl)pyridine is its use in the synthesis of trifloxysulfuron, a highly efficient herbicide. The compound serves as a critical intermediate in this process, with optimized conditions leading to significant yields (Zuo Hang-dong, 2010).

Electrophilic Substitution and Isomerization Studies

Studies have shown that 2-chloro-5-(perfluoroethyl)pyridine can undergo neat conversion into various iodine derivatives through processes like halogen/metal exchange and electrophilic trapping. This demonstrates its versatility and potential for further chemical manipulations (F. Mongin et al., 1998).

Quantitative Analysis and Purity Assessment

The compound has been subject to quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC), indicating its importance in ensuring quality and purity in chemical processes (Wang Yue-feng, 2007).

Synthesis of Boronic Acid Derivatives

Research has also explored the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, using 2-chloro-5-(perfluoroethyl)pyridine as a starting material. This study is significant for the development of novel boronic acid derivatives (Liu Guoqua, 2014).

Photophysical Properties and Environmental Sensitivity

Some derivatives of 2-chloro-5-(perfluoroethyl)pyridine exhibit unique photophysical properties like large Stokes shifts and strong solvatochromism, making them potential candidates for environment-sensitive probes (Christelle Doebelin et al., 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries .

Mode of Action

Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

Compounds with similar structures are known to have significant effects in the agrochemical and pharmaceutical industries .

properties

IUPAC Name |

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5N/c8-5-2-1-4(3-14-5)6(9,10)7(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBHRYDSCMEMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)(F)F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(perfluoroethyl)pyridine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)

![ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2829890.png)

![{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate](/img/structure/B2829891.png)

![Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2829894.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)

![3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2829903.png)

![1-(3-chloro-4-methylphenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2829904.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2829907.png)

![2-Butylsulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829908.png)